elucidation of the chemical structure of 5-(2-Aminoethyl)piperidin-2-one
elucidation of the chemical structure of 5-(2-Aminoethyl)piperidin-2-one
An In-depth Technical Guide to the Structural Elucidation of 5-(2-Aminoethyl)piperidin-2-one
Introduction: The Significance of the Piperidinone Scaffold
The piperidinone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1] Its structural rigidity, synthetic tractability, and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing novel therapeutics.[2] The compound 5-(2-Aminoethyl)piperidin-2-one, a functionalized lactam, embodies this potential. It combines the piperidinone core with a flexible aminoethyl side chain, a common pharmacophore for interacting with biological targets.
The Analytical Blueprint: A Multi-Technique, Synergistic Approach
No single analytical technique can provide the complete structural picture. A robust elucidation strategy relies on the synergy of multiple spectroscopic methods, each providing a unique piece of the puzzle. The molecular formula is first established by high-resolution mass spectrometry (HRMS). Key functional groups are then identified using infrared (IR) spectroscopy. Finally, the precise atomic connectivity and stereochemistry are mapped out using a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.
High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula
Expertise & Rationale: The first step is to determine the molecule's elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard. ESI is chosen because it is gentle, minimizing fragmentation and maximizing the abundance of the protonated molecular ion, [M+H]⁺. This allows for a highly accurate mass measurement (to within 5 ppm), which is then used to calculate the most plausible elemental formula.
Predicted Data: For the target structure, C₇H₁₄N₂O, the expected exact mass of the protonated ion provides the first critical piece of evidence.
| Parameter | Predicted Value |
| Chemical Formula | C₇H₁₄N₂O |
| Monoisotopic Mass | 142.1106 g/mol |
| [M+H]⁺ Ion (Exact Mass) | 143.1182 g/mol |
| Analysis Mode | ESI-Positive |
Protocol: ESI-HRMS Analysis
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Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.
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Data Analysis: Identify the m/z of the most abundant ion and use the instrument's software to calculate the elemental composition that best fits the measured accurate mass.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Rationale: FTIR spectroscopy provides a rapid and definitive "fingerprint" of the functional groups present. By identifying characteristic vibrations, we can confirm the presence of the key structural motifs: the secondary amide (lactam) and the primary amine. Attenuated Total Reflectance (ATR) is the preferred sampling technique for its simplicity and requires minimal sample preparation.
Predicted Data: The IR spectrum will be dominated by absorptions from the N-H and C=O bonds.
| Frequency Range (cm⁻¹) | Bond | Functional Group | Expected Appearance |
| 3400-3250 | N-H Stretch | Primary Amine (R-NH₂) & Secondary Amide (R-NH-C=O) | Two medium peaks (asymmetric/symmetric stretch of NH₂) and one for the lactam NH. |
| 2940-2800 | C-H Stretch | Alkanes (CH₂, CH) | Strong, sharp peaks. |
| ~1650 | C=O Stretch | Secondary Amide (δ-Lactam) | Very strong, sharp peak. The position indicates a six-membered ring lactam.[3] |
| 1650-1580 | N-H Bend | Primary Amine (R-NH₂) | Medium intensity, can sometimes be obscured. |
Protocol: FTIR-ATR Analysis
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Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).[4]
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Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
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Spectrum Acquisition: Apply pressure to ensure good contact and record the IR spectrum, typically from 4000 to 400 cm⁻¹.[4] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Analysis: Identify and label the major absorption peaks, correlating them to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Rationale: NMR is the most powerful technique for structural elucidation, providing a detailed blueprint of the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the full atomic connectivity. For clarity, the atoms in the target molecule are labeled as follows:

Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). D₂O is often useful as the exchangeable amine (-NH₂) and amide (-NH) protons will disappear, simplifying the spectrum and aiding in peak identification.
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Data Acquisition: Acquire spectra on a spectrometer with a field strength of 400 MHz or higher. Standard pulse programs for ¹H, ¹³C, COSY, HSQC, and HMBC experiments are utilized.
¹H NMR: Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton types and their immediate electronic environment and connectivity.
| Proton Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment Rationale |
| H1' | 7.0-8.0 | broad singlet | 1H | Amide proton; broad due to quadrupole coupling and exchange. |
| H3 | ~2.3-2.4 | multiplet | 2H | Methylene protons adjacent to the lactam carbonyl (C2). |
| H6 | ~3.2-3.3 | multiplet | 2H | Methylene protons adjacent to the lactam nitrogen (N1). |
| H4, H5 | ~1.6-2.0 | multiplet | 3H | Aliphatic protons on the piperidinone ring. Complex overlapping signals. |
| H7 | ~2.9-3.0 | triplet | 2H | Methylene protons adjacent to the primary amine (N2). |
| H8 | ~1.5-1.6 | multiplet | 2H | Methylene protons adjacent to the piperidinone ring (C5). |
| H2' | 1.5-2.5 | broad singlet | 2H | Primary amine protons; very broad and exchangeable. |
¹³C NMR: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.
| Carbon Label | Approx. δ (ppm) | Assignment Rationale |
| C2 | ~175 | Carbonyl carbon of the lactam. |
| C6 | ~42 | Carbon adjacent to the lactam nitrogen. |
| C3 | ~31 | Carbon adjacent to the lactam carbonyl. |
| C7 | ~40 | Carbon adjacent to the primary amine. |
| C5 | ~35 | Methine carbon of the piperidinone ring. |
| C4 | ~28 | Methylene carbon of the piperidinone ring. |
| C8 | ~34 | Methylene carbon of the side chain. |
2D NMR: Assembling the Structure
While 1D NMR suggests the presence of the piperidinone ring and the aminoethyl side chain, 2D NMR provides the definitive proof of their connectivity.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled, typically those on adjacent carbons. It establishes the connectivity within individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the fragments. It shows correlations between protons and carbons that are two or three bonds apart. The key HMBC correlations are those that bridge non-protonated carbons (like C2) or heteroatoms.
Synthesis of Evidence: The Final Confirmation
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Formula and Functional Groups: HRMS establishes the elemental formula as C₇H₁₄N₂O. FTIR confirms the presence of a secondary amide (lactam) and a primary amine.
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Fragment Identification: ¹H and ¹³C NMR data are consistent with a six-membered piperidinone ring and an ethylamino side chain.
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Intra-Fragment Connectivity (COSY): The COSY spectrum confirms the proton-proton connectivities along the piperidinone ring (H3-H4-H5-H6) and along the side chain (H7-H8). It also shows the crucial correlation between H5 on the ring and H8 on the side chain, confirming their attachment.
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Carbon Assignment (HSQC): The HSQC spectrum links each protonated carbon to its attached proton(s), confirming the assignments made in Tables 3 and 4.
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Inter-Fragment Connectivity (HMBC): The HMBC data provide the final, irrefutable proof of the structure:
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Correlations from the H3 and H4 protons to the carbonyl carbon C2 confirm the lactam structure.
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Correlations from the side-chain protons H8 to the ring carbons C4 and C6 definitively place the aminoethyl substituent at the C5 position. Without these correlations, the substituent could plausibly be at C3 or C4.
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Conclusion
The structural elucidation of 5-(2-Aminoethyl)piperidin-2-one is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. This multi-pronged approach, rooted in the principles of mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance, provides a self-validating system that ensures the highest degree of scientific integrity. The confirmed structure serves as a reliable foundation for further research, enabling accurate structure-activity relationship (SAR) studies, ADMET profiling, and the overall advancement of drug development programs leveraging the versatile piperidinone scaffold.
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